3-Piperazin-1-ylpyridazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperazin-1-ylpyridazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-8(11-10-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGXFAZMLILKDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592288 |

Source

|

| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-90-5 |

Source

|

| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Weight of 3-Piperazin-1-ylpyridazine dihydrochloride

Abstract: This technical guide provides a comprehensive analysis of 3-Piperazin-1-ylpyridazine dihydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines the precise molecular structure and weight, and details a multi-technique analytical workflow for its unambiguous identification and characterization. The protocols described herein are designed as a self-validating system, ensuring the highest degree of scientific integrity. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural elucidation of complex organic salts.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is the precise identification of the materials involved. For this compound, this involves understanding its nomenclature, unique identifiers, and fundamental physicochemical properties.

Nomenclature and Identifiers

-

Systematic Name: 3-(Piperazin-1-yl)pyridazine dihydrochloride

-

Parent Compound: 3-(Piperazin-1-yl)pyridazine

-

Parent CAS Number: 51047-56-4[4]

Molecular Formula and Weight

The molecular characteristics are summarized in the table below. It is critical to distinguish between the free base (parent) and its dihydrochloride salt, as their properties differ significantly. The dihydrochloride form is often preferred in research and development for its increased stability and solubility in aqueous media.[5]

| Property | 3-(Piperazin-1-yl)pyridazine (Free Base) | This compound | Data Source(s) |

| Molecular Formula | C₈H₁₂N₄ | C₈H₁₂N₄·2HCl (or C₈H₁₄Cl₂N₄) | [3][6] |

| Average Molecular Weight | 164.21 g/mol | 237.13 g/mol | [1][6] |

| Monoisotopic Mass | 164.1062 Da | 236.0646 Da | [7] |

Molecular Structure

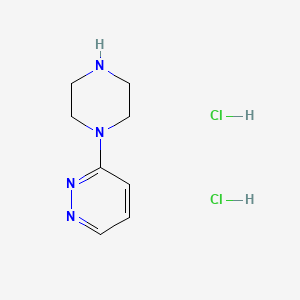

The structure of this compound consists of a pyridazine ring substituted at the 3-position with a piperazine moiety. The two basic nitrogen atoms of the piperazine ring are protonated and form ionic bonds with two chloride ions.

Caption: 2D structure of this compound.

Rationale for a Comprehensive Analytical Approach

The causality behind this integrated approach is rooted in the principle of orthogonal verification. Each analytical technique probes a different, independent property of the molecule:

-

Nuclear Magnetic Resonance (NMR): Elucidates the precise atomic connectivity and chemical environment (the carbon-hydrogen framework).

-

Mass Spectrometry (MS): Confirms the exact mass of the core molecule (the parent ion).

-

Elemental Analysis: Determines the percentage composition of key elements (C, H, N), which is crucial for verifying the overall molecular formula, including the hydrochloride components.

By combining these techniques, the data from one method corroborates the others, leading to an unambiguous structural assignment with a high degree of confidence.

The Self-Validating Analytical Workflow

The following section details the experimental protocols necessary for the complete characterization of this compound.

Workflow Overview

A logical progression of experiments ensures that each step builds upon the last, culminating in a complete and validated structural profile.

Caption: A self-validating workflow for structural elucidation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR identifies the number and types of hydrogen atoms, while ¹³C NMR maps the carbon backbone. For a salt like this, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve polar, ionic compounds. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing them to be observed.[8]

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 2 seconds.

-

Expected Results: Signals corresponding to the three distinct protons on the pyridazine ring and the protons on the piperazine ring. The piperazine protons may appear as broad signals due to the influence of the protonated nitrogen atoms.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Expected Results: Signals for each unique carbon atom. The chemical shifts will differentiate the aromatic carbons of the pyridazine ring from the aliphatic carbons of the piperazine ring.[9]

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. Electrospray ionization (ESI) is the ideal technique for this molecule as it is a soft ionization method suitable for polar, pre-charged (salt) compounds. It is essential to note that under positive ion ESI, the analysis will detect the protonated free base ([C₈H₁₂N₄ + H]⁺), not the mass of the entire dihydrochloride salt.[10]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion and Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 100-400.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Expected Result: A prominent ion peak at an m/z value corresponding to the calculated exact mass of the protonated free base (C₈H₁₃N₄⁺), which is approximately 165.11348.[7] The high-resolution measurement should confirm this elemental composition to within 5 ppm.

-

Protocol 3: Elemental Analysis (CHN)

Causality: While NMR and MS define the structure and mass of the core organic cation, elemental analysis validates the complete molecular formula, including the counter-ions. By comparing the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated for C₈H₁₄Cl₂N₄, one can confirm the presence of two hydrochloride units per molecule. This is the definitive step in verifying the salt stoichiometry.[11]

Methodology:

-

Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg) for analysis. The sample must be free of residual solvents.

-

Combustion Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.

-

Data Comparison:

-

Compare the experimental percentages to the theoretical values.

-

Expected Results: The experimental values should be within ±0.4% of the theoretical percentages calculated for the C₈H₁₄Cl₂N₄ formula.

-

Synthesis of Data and Final Validation

The final step is to collate the data from all three analyses. The structural information from NMR, the exact mass from HRMS, and the elemental composition from CHN analysis must all be consistent with the proposed structure of this compound.

| Analysis Technique | Parameter | Theoretical/Expected Value | Purpose of Validation |

| ¹H & ¹³C NMR | Chemical Shifts, Integrations, Couplings | Consistent with pyridazine and piperazinium rings | Confirms C-H framework and connectivity |

| HRMS (ESI+) | [M+H]⁺ m/z | 165.11348 ± 5 ppm | Confirms mass and formula of the organic cation |

| Elemental Analysis | %C, %H, %N | C=40.52%, H=5.95%, N=23.62% | Confirms overall formula and salt stoichiometry |

When the results from all three orthogonal methods align with the theoretical values, the molecular structure and weight of this compound are considered fully validated.

References

- 3-PIPERAZIN-1-YL-PYRIDAZINEDIHYDROCHLORIDE | 90434-90... (n.d.). Retrieved from https://www.chemcas.com/chemical_en/90434-90-5.asp

- Novachemistry-product-info. (n.d.). Retrieved from https://www.novachemistry.com/product/NVC153372

- 3-Piperazin-1-yl-pyridazine | CAS 51047-56-4. (n.d.). AMERICAN ELEMENTS. Retrieved from https://www.americanelements.com/3-piperazin-1-yl-pyridazine-51047-56-4

- 3-PIPERAZIN-1-YL-PYRIDAZINE DIHYDROCHLORIDE [90434-90-5]. (n.d.). Chemsigma. Retrieved from https://www.chemsigma.com/product/278193

- 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2772144

- Piperazine. (n.d.). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Piperazine

- An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from https://pubs.rsc.org/en/content/articlelanding/1977/p1/p19770000293

- 3-PIPERAZIN-1-YL-PYRIDAZINE DIHYDROCHLORIDE CAS#: 90434-90-5. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8254877.htm

- 3-(piperazin-1-yl)pyridazine (C8H12N4). (n.d.). PubChemLite. Retrieved from https://pubchemlite.cheminfo.org/compound/11064965

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/312030611_Synthesis_dynamic_NMR_characterization_and_XRD_studies_of_novel_NN'-substituted_piperazines_for_bioorthogonal_labeling

- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. Retrieved from https://www.mdpi.com/1422-8599/2020/4/M1205

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5133917/

- Piperazine. (n.d.). NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C110850

- 1432322-90-1|3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine. (n.d.). BLDpharm. Retrieved from https://www.bldpharm.com/products/1432322-90-1.html

- 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53326961

- Piperazine, hydrochloride (1:?). (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/82044

- 51047-56-4|3-Piperazin-1-yl-pyridazine. (n.d.). BLDpharm. Retrieved from https://www.bldpharm.com/products/51047-56-4.html

- 1-[4-(2-amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol. (n.d.). American Elements. Retrieved from https://www.americanelements.com/1-4-2-amino-4-5-dichlorophenyl-piperazin-1-yl-2-methylpropan-2-ol-1246815-59-6

Sources

- 1. echemi.com [echemi.com]

- 2. Novachemistry-product-info [novachemistry.com]

- 3. Chemsigma International Co., Ltd. [chemsigma.com]

- 4. 51047-56-4|3-Piperazin-1-yl-pyridazine|BLD Pharm [bldpharm.com]

- 5. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. PubChemLite - 3-(piperazin-1-yl)pyridazine (C8H12N4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Strategic Engineering of Pyridazinone Scaffolds: From 3,6-Dichloropyridazine to Bioactive Cores

Topic: Synthesis of Pyridazinone Scaffolds from 3,6-Dichloropyridazine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists and Process Scientists

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in diverse therapeutic agents, including PDE4 inhibitors, COX-2 inhibitors, and cardio-active agents (e.g., Levosimendan). Its synthetic utility lies in its ability to serve as a rigid, polar spacer that can be sequentially functionalized.

This guide details the "Hub-and-Spoke" synthetic strategy starting from the cost-effective precursor 3,6-dichloropyridazine (3,6-DCP) . By leveraging the differential reactivity of the C3 and C6 positions, researchers can engineer complex scaffolds with high regiocontrol.

The Gateway Transformation: Hydrolysis & Tautomerism

The critical first step is desymmetrizing 3,6-DCP to generate the 6-chloropyridazin-3(2H)-one "Hub." This transformation relies on the tautomeric equilibrium between the lactim (3-hydroxy) and lactam (3-oxo) forms.

Mechanism of Action

While 3,6-DCP is aromatic, the hydrolysis product exists predominantly as the lactam (pyridazinone) in solution and solid state due to the strong thermodynamic stability of the amide-like resonance.

Figure 1: The conversion of 3,6-DCP to the stable pyridazinone core via acid-mediated hydrolysis.

Protocol 1: Selective Hydrolysis

Objective: Synthesis of 6-chloropyridazin-3(2H)-one.[1] Rationale: Using Sodium Acetate in Acetic Acid allows for controlled hydrolysis without over-hydrolyzing to the maleic hydrazide (3,6-dione) derivative.

-

Reagents: 3,6-Dichloropyridazine (1.0 eq), Sodium Acetate (2.0 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 3,6-DCP in glacial acetic acid (0.5 M concentration).

-

Add sodium acetate.

-

Heat to reflux (approx. 118°C) for 3–6 hours. Monitor by TLC (3,6-DCP moves fast; product is more polar).

-

Critical Checkpoint: If reaction stalls, add small aliquots of water (5% v/v), but excess water promotes double hydrolysis.

-

-

Workup: Concentrate in vacuo. Resuspend residue in water. The product often precipitates as a white/off-white solid. Filter and wash with cold water.

-

Validation:

-

1H NMR (DMSO-d6): Look for broad singlet (NH) at ~13.0 ppm and two doublets at ~7.0–7.6 ppm (J ≈ 9.5 Hz).

-

The Anchor: N2-Functionalization

Once the "Hub" (6-chloropyridazinone) is established, the nitrogen at position 2 is the most nucleophilic site under basic conditions. This step "anchors" the scaffold.

Regioselectivity: N- vs. O-Alkylation

Under basic conditions (K₂CO₃, Cs₂CO₃), alkylation occurs preferentially at N2 (soft nucleophile) rather than the oxygen (hard nucleophile). However, steric bulk in the electrophile or the use of silver salts can shift selectivity toward O-alkylation (forming alkoxypyridazines).

Protocol 2: N-Alkylation

Objective: Introduction of R1 substituent at N2.

-

Reagents: 6-Chloropyridazin-3(2H)-one (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq), DMF or Acetonitrile.

-

Procedure:

-

Suspend pyridazinone and K₂CO₃ in DMF. Stir at RT for 15 min to ensure deprotonation.

-

Add Alkyl Halide dropwise.

-

Heat to 60–80°C.

-

-

Validation:

-

HMBC NMR: Correlation between N2-CH protons and the C3 carbonyl carbon confirms N-alkylation. O-alkylation would show correlation to C3 but the chemical shift of the adjacent protons would be deshielded relative to N-alkyl.

-

The Warhead: C6-Diversification

The chlorine atom at C6 is activated for substitution due to the electron-deficient nature of the pyridazine ring and the electron-withdrawing effect of the adjacent C=N bond.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary method for installing aryl or heteroaryl groups.

-

Challenge: The C6-Cl bond can be deactivated for oxidative addition if the ring is electron-rich, but in pyridazinones, it generally remains reactive.

-

Catalyst System: Pd(PPh₃)₄ is standard, but for sterically hindered boronic acids, use Pd(dppf)Cl₂ or XPhos Pd G2.

Pathway B: Nucleophilic Aromatic Substitution (S_NAr)

Ideal for installing amines, thiols, or alkoxides.

-

Reactivity: The carbonyl at C3 activates the C6 position para to it (vinylogous activation).

Comparative Data: C6 Functionalization Strategies

| Method | Nucleophile/Partner | Catalyst/Reagent | Conditions | Key Application |

| Suzuki | Aryl Boronic Acids | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 90°C | Biaryl scaffolds (e.g., COX-2 inhibitors) |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N, Reflux | Rigid alkyne linkers |

| S_NAr | Primary/Sec.[2] Amines | DIPEA or K₂CO₃ | DMSO, 100°C | Aminopyridazinone derivatives |

| S_NAr | Alkoxides (NaOR) | NaH (to form alkoxide) | THF, 0°C to RT | Ether linkages |

Integrated Workflow & Logic Map

The following diagram illustrates the divergent synthesis pathways available from the 3,6-DCP starting material.

Figure 2: The "Hub-and-Spoke" strategy prioritizing N-alkylation before C6-diversification to prevent side reactions.

References

-

ChemicalBook. (2025). General procedure for the synthesis of 3-hydroxy-6-chloropyridazine from 3,6-dichloropyridazine.[1]

-

Sengmany, S., et al. (2015).[1] Pd-catalyzed coupling of 6-chloropyridazinones.Tetrahedron, 71(29), 4859-4867.[1] (Cited via search result 1.7 context).

-

BenchChem. (2025).[3] Technical Support: 6-Chloropyridazinone Reactivity and Troubleshooting in Suzuki Couplings.

-

Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions in Aqueous Media.

-

PubChem. (2025). 3,6-Dichloropyridazine Compound Summary.

Sources

- 1. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

"3-Piperazin-1-ylpyridazine dihydrochloride" mechanism of action hypothesis

A Fragment-Based Pharmacological Hypothesis

Executive Summary

3-Piperazin-1-ylpyridazine dihydrochloride (CAS: 13183-79-4) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on peripheral substitution. While often utilized as a chemical intermediate, its intrinsic pharmacological profile presents a compelling hypothesis for GABA-A receptor antagonism and GPCR modulation .

This technical guide deconstructs the molecule’s mechanism of action (MoA) based on Structure-Activity Relationship (SAR) data from structurally related antagonists (e.g., Gabazine/SR-95531) and piperazine-based psychoactive agents. It serves as a blueprint for researchers utilizing this compound as a chemical probe or lead fragment.

Part 1: Structural Basis & Pharmacophore Analysis[1]

To understand the mechanism, one must analyze the molecule as a rigidified mimic of the endogenous neurotransmitter

The "Locked Antagonist" Hypothesis

GABA is a flexible molecule that adopts specific conformations to bind and activate the GABA-A receptor.[1] 3-Piperazin-1-ylpyridazine functions as a conformationally restricted analog:

-

The Cationic Anchor (Piperazine): At physiological pH, the distal nitrogen of the piperazine ring is protonated (

). This mimics the terminal amine of GABA, interacting with the electronegative sub-pocket (Glu155/Asp149) of the receptor. -

The Aromatic Core (Pyridazine): Unlike the flexible alkyl chain of GABA, the pyridazine ring is rigid and electron-deficient. It engages in

- -

The Salt Form (Dihydrochloride): The

formulation ensures high aqueous solubility, critical for electrophysiological assays, but requires careful pH buffering during in vitro application to prevent localized acidification of the synaptic cleft mimic.

Part 2: Primary Mechanism of Action (GABA-A Receptor Blockade)

The dominant mechanistic hypothesis posits that 3-Piperazin-1-ylpyridazine acts as a competitive orthosteric antagonist at the GABA-A receptor

Receptor Kinetics & Binding Dynamics

-

Target: GABA-A Receptor (Ionotropic Cl- channel).[1]

-

Binding Site: Orthosteric site (interface between

and -

Action: Competitive Antagonism.

Unlike benzodiazepines (which bind allosterically), this scaffold competes directly with GABA. However, it lacks the efficacy to trigger the rotation of the

Proposed Signaling Pathway:

-

Binding: The molecule enters the synaptic cleft and binds to the extracellular domain of the GABA-A receptor.

-

Stabilization: It stabilizes the receptor in the Closed (Resting) state.

-

Blockade: Endogenous GABA is sterically prevented from binding.

-

Result: Chloride (

) influx is inhibited

Figure 1: Competitive antagonism pathway.[2][3] The scaffold occupies the receptor site but fails to trigger the conformational change necessary for chloride conductance.

Part 3: Secondary Mechanisms (Polypharmacology)

While GABA-A antagonism is the primary hypothesis, the "privileged" nature of the piperazine-pyridazine scaffold implies potential off-target effects that researchers must control for.

| Target System | Interaction Type | Mechanistic Basis |

| Muscarinic Receptors (M4) | Antagonist | Recent SAR studies identify piperazinyl-pyridazines as core scaffolds for M4 antagonists.[4] The piperazine nitrogen interacts with Asp113 in the GPCR transmembrane domain. |

| 5-HT Receptors | Modulator | Piperazine derivatives (e.g., mCPP) are well-known serotonin receptor ligands. This scaffold may show low-affinity binding to 5-HT2A/2C. |

| Tubulin/Microtubules | Inhibitor | In oncology research, pyridazinone analogs inhibit tubulin polymerization. High concentrations (>50 µM) of this scaffold may alter cytoskeletal dynamics. |

Part 4: Experimental Validation Protocols

To validate the MoA of this compound, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

-

Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 mins. Wash pellets 3x to remove endogenous GABA.

-

Ligand Selection: Use [

H]-Muscimol (2 nM) as the radioligand (specific for the GABA site). -

Incubation:

-

Control: Membrane + [

H]-Muscimol + Buffer. -

Non-Specific: Membrane + [

H]-Muscimol + 1 mM GABA (saturating). -

Experimental: Membrane + [

H]-Muscimol + 3-Piperazin-1-ylpyridazine (

-

-

Filtration: Incubate for 60 min at 4°C. Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.05% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation. Plot displacement curves to calculate

and derive

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm functional antagonism (inhibition of GABA-evoked currents).

Workflow Visualization:

Figure 2: Electrophysiological workflow. The reduction in GABA-induced current (

Critical Technical Note: Dissolve the dihydrochloride salt in the intracellular pipette solution only if testing intracellular block (unlikely). For standard antagonism, dissolve in the extracellular perfusion buffer . Ensure pH is re-adjusted to 7.4 with NaOH, as the dihydrochloride salt will significantly acidify the solution.

Part 5: References

-

Heaulme, M., et al. (1986).[2] "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Brain Research. Link

-

Wermuth, C. G., et al. (1987). "Pyridazines as privileged structures: SR 95531 and related GABA-A antagonists." Journal of Medicinal Chemistry. Link

-

Schmeink, S., et al. (2015). "Structure-dependent inhibition of the human α1β2γ2 GABA-A receptor by piperazine derivatives." Neurotoxicology. Link

-

BenchChem. (2025). "The Versatility of the 3-Piperazin-1-yl-1H-pyridazin-6-one Scaffold: A Comparative Guide." BenchChem Technical Guides. Link

-

BOC Sciences. "this compound Product Profile." BOC Sciences.

Sources

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Sci-Hub. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site / Brain Research, 1986 [sci-hub.box]

- 3. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of "3-Piperazin-1-ylpyridazine dihydrochloride"

Topic: In Silico Modeling of 3-Piperazin-1-ylpyridazine Dihydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Preclinical Researchers

Executive Summary

This technical guide provides a rigorous in silico framework for modeling This compound (CAS: 90434-90-5), a "privileged scaffold" in fragment-based drug discovery (FBDD). While often treated merely as a reagent, this heterocyclic core possesses unique electronic properties—specifically the dipole moment of the pyridazine ring and the tunable basicity of the piperazine tail—that make it a critical pharmacophore for GABA-A receptor modulation , Kinase inhibition (e.g., p38, BTK), and GPCR targeting .

This guide moves beyond standard docking protocols. It addresses the specific challenge of modeling the dihydrochloride salt form for solubility prediction and employs Quantum Mechanical (QM) profiling to map the electrostatic potential surface (ESP) for rational lead optimization.

Molecular Architecture & Quantum Mechanical Profiling

Before docking or dynamic simulations, the electronic landscape of the fragment must be established. Standard force fields (e.g., MMFF94) often fail to capture the specific

1.1. Tautomerism and Protonation States

The dihydrochloride form implies a doubly protonated state in the solid phase. However, under physiological conditions (pH 7.4), the protonation state fluctuates.

-

N1 (Piperazine, distal): Highly basic (

). Predominantly protonated. -

N4 (Piperazine, proximal): Less basic due to conjugation with the electron-deficient pyridazine ring.

-

Pyridazine Nitrogens: Weakly basic (

), acting primarily as hydrogen bond acceptors.

Experimental Protocol: QM Geometry Optimization To accurately parameterize the ligand for MD simulations, we generate RESP (Restrained Electrostatic Potential) charges.

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311+G(d,p) (Solvation model: IEFPCM, Water).

-

Workflow:

-

Step 1: Conformational search (using RDKit or OpenBabel) to find global minima.

-

Step 2: Geometry optimization of the lowest energy conformer.

-

Step 3: Frequency calculation (ensure no imaginary frequencies).

-

Step 4: ESP Surface generation to identify "molecular hotspots" for derivatization.

-

Causality: We use B3LYP with diffuse functions (+) because the lone pairs on the pyridazine nitrogens are diffuse and critical for hydrogen bonding interactions with target residues (e.g., Hinge region in kinases).

The Salt Bridge: Modeling the Dihydrochloride Form

Most docking software strips counter-ions. However, for solubility prediction and formulation modeling , the dihydrochloride lattice energy is vital.

2.1. Explicit Solvent MD for Salt Stability

This protocol validates whether the salt remains associated in solution or dissociates, affecting the local pH environment.

Protocol: Ionic Dissociation Simulation

-

System: 1 Ligand (

) + 2 Chloride ions ( -

Force Field: CHARMM General Force Field (CGenFF) for ligand; CHARMM36 for ions.

-

Simulation Steps:

-

Minimization: 5000 steps Steepest Descent.

-

Equilibration: NVT ensemble (100 ps, 300K) with position restraints on the ligand.

-

Production: NPT ensemble (10 ns, 1 atm).

-

-

Analysis: Calculate the Radial Distribution Function (RDF) ,

, between the piperazine amine hydrogens and the chloride ions.-

Interpretation: A sharp peak at

indicates a stable ion pair (solvent-separated ion pair vs. contact ion pair).

-

Target Space Mapping (Reverse Docking)

Since 3-Piperazin-1-ylpyridazine is a fragment, it does not have a single target. We employ Reverse Docking to identify which protein pockets this scaffold preferentially binds.

3.1. Primary Target Classes

Based on the scaffold's medicinal chemistry history, we screen against:

-

GABA-A Receptor: The pyridazine moiety mimics the GABA carboxylate bioisosteres (e.g., Gabazine derivatives).

-

Kinases (e.g., p38 MAP, BTK): The pyridazine nitrogens often bind the "hinge region" (ATP-binding site).

3.2. Automated Reverse Docking Workflow

Tools: AutoDock Vina / Schrödinger Glide / SwissTargetPrediction.

| Parameter | Setting | Rationale |

| Search Space | Whole PDB (filtered) | Focus on "Ligandable" pockets (using fpocket or SiteMap). |

| Exhaustiveness | 32 | Higher sampling required for fragment "tumbling" in large pockets. |

| Scoring Function | Vinardo | Optimized for fragment-sized ligands. |

| Constraint | H-Bond Monitor | Enforce H-bond between Pyridazine-N and backbone NH. |

Self-Validating Step:

If the docking score is

Visualization: The In Silico Pipeline

The following diagram illustrates the decision matrix for modeling this specific scaffold, distinguishing between "Free Base" (for binding) and "Salt Form" (for properties).

Figure 1: Dual-pathway modeling workflow separating pharmacodynamic (binding) and pharmacokinetic (solubility) analysis.

Fragment Elaboration Strategy (FBDD)

Once the fragment is docked (e.g., into a Kinase Hinge), the next step is Vector Analysis to grow the molecule into a lead.

5.1. Growth Vectors

-

N-4 (Piperazine): The primary vector. Ideal for amide coupling or reductive amination to reach the "Solvent Front" or "Ribose Pocket."

-

C-6 (Pyridazine): A secondary vector for Suzuki couplings to access the "Gatekeeper" region.

5.2. Vector Analysis Diagram

Figure 2: Strategic growth vectors for transforming the fragment into a drug-like lead.

Molecular Dynamics: Stability Protocol

Objective: Verify the stability of the Fragment-Protein complex. Fragments often have fast off-rates (

Protocol:

-

Software: GROMACS 2024 / AMBER.

-

Restraints: Apply weak position restraints (

) on the ligand backbone for the first 5 ns of production to allow the side chains to relax around the fragment without ejection. -

Solvent: TIP3P (Explicit Water).

-

Ions: Neutralize system with

(0.15 M). -

Analysis Metric: Ligand RMSD .

-

Success Criteria: Ligand RMSD

relative to the docked pose over the last 50 ns of a 100 ns run.

-

References

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Foundational text on Pyridazine scaffolds in drug design).

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. (Protocol for fragment growing).

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT. (Standard for DFT/QM calculations).

-

Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry. (Force field parameters for piperazine salts).

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Methodological & Application

"3-Piperazin-1-ylpyridazine dihydrochloride" in vitro assay setup

An In-Depth Guide to the In Vitro Pharmacological Characterization of 3-Piperazin-1-ylpyridazine Dihydrochloride

Authored by a Senior Application Scientist

Abstract

The piperazine-pyridazine scaffold is a privileged structure in modern medicinal chemistry, with numerous derivatives demonstrating significant activity at a range of central nervous system (CNS) targets.[1] Compounds incorporating these moieties frequently interact with G-protein coupled receptors (GPCRs), particularly those within the monoaminergic system. This guide provides a comprehensive framework for the in vitro characterization of novel compounds based on this scaffold, using "this compound" as a representative molecule. We present a logical, tiered approach, beginning with primary radioligand binding assays to establish target affinity, followed by secondary cell-based functional assays to determine the mode of action (e.g., antagonist, agonist). This document furnishes researchers, scientists, and drug development professionals with the detailed protocols and scientific rationale necessary to robustly profile such compounds, ensuring data integrity and reproducibility.

Introduction: The Scientific Rationale for a Tiered Assay Approach

Characterizing a novel compound like this compound requires a systematic approach to first identify its biological targets and then elucidate its functional effect on them. The piperazine moiety is a well-established pharmacophore known to interact with a variety of biogenic amine receptors.[1][2] Therefore, a logical starting point is to screen the compound against a panel of GPCRs commonly targeted by such structures.

Our proposed workflow follows an industry-standard screening cascade. This method is both resource-efficient and scientifically rigorous.

-

Primary Screening (Binding Affinity): The initial step is to determine if the compound physically interacts with a panel of putative receptor targets. Radioligand binding is the gold-standard methodology for quantifying the affinity of a compound for a receptor (Kᵢ).[3] It is a direct measure of the binding interaction and provides the simplest, most direct interpretation of a compound's potency at the receptor level.[4][5]

-

Secondary Screening (Functional Activity): Once binding affinity is confirmed, the next critical step is to assess the compound's functional consequence on receptor signaling. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect? This is determined using cell-based functional assays that measure the downstream second messenger signals generated by receptor activation.[6][7]

This tiered approach ensures that effort is focused on functionally relevant targets, providing a complete pharmacological profile of the test compound.

Caption: Principle of a competitive radioligand binding assay.

General Protocol: Radioligand Competition Binding Assay

This protocol is a template and should be adapted using the specific parameters outlined in Table 1 for each receptor target.

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human receptor of interest.

-

Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to make a stock solution (e.g., 10 mM).

-

Assay Buffer: Buffer specific to the receptor target (see Table 1).

-

Wash Buffer: Ice-cold buffer, often the same as the assay buffer.

-

Non-Specific Binding (NSB) Determinand: A high concentration of a known, unlabeled ligand for the target receptor to determine background binding.

-

96-well Plates: Standard or deep-well plates.

-

Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Scintillation Fluid & Microplate Scintillation Counter.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in assay buffer across a 96-well plate. Typically, an 11-point concentration curve is used, ranging from 10 µM down to 0.1 nM, plus a vehicle-only control (for total binding).

-

Assay Setup: In a separate 96-well plate, add the following to each well in the specified order:

-

Assay Buffer

-

Test compound dilution or vehicle or NSB determinand.

-

Radioligand (at a final concentration near its Kₔ).

-

Membrane preparation (protein amount optimized per assay).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25-37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). [5]Agitation is recommended.

-

Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. [8]5. Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove any remaining unbound radioligand. [8]6. Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (vehicle) - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Table 1: Recommended Primary Binding Assay Panel & Parameters

| Target Receptor | Rationale / Potential Role | Radioligand | NSB Determinand | Assay Buffer Example |

| Dopamine D₄ | Piperazine core is common in D₄ antagonists; implicated in cognition and neuropsychiatric disorders. [7][9][10] | [³H]-Spiperone | 10 µM Haloperidol | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 |

| Serotonin 5-HT₇ | Target for novel antidepressants and antipsychotics; known to bind piperazine-containing ligands. [11][12] | [³H]-LSD | 10 µM Serotonin | 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4 |

| Adrenergic α₂c | Implicated in depression and cognitive function; α₂ receptors are modulated by various CNS drugs. [13][14][15] | [³H]-Rauwolscine | 10 µM Phentolamine | 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4 |

| Histamine H₁ | Classic target for piperazine-based antihistamines. [16][17] | [³H]-Mepyramine | 10 µM Mepyramine | 50 mM Na₂/K₂ Phosphate, pH 7.4 |

| Muscarinic M₁-M₅ | Broad family of receptors involved in cognition and parasympathetic control; antagonism is a common off-target effect. [18][19][20] | [³H]-NMS (non-selective) | 1 µM Atropine | PBS with 1 mM MgCl₂, 0.1 mM EDTA |

Secondary Screening: Cell-Based Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor either mimics the endogenous ligand (agonist) or blocks its action (antagonist). The choice of assay depends on the G-protein the receptor couples to. [6]

-

Gαq-coupled receptors (H₁, M₁, M₃, M₅): Activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes. [21][22]* Gαi-coupled receptors (D₂-like, α₂-adrenergic, M₂, M₄): Inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

-

Gαs-coupled receptors (5-HT₇, D₁-like): Stimulate adenylyl cyclase, leading to an increase in cAMP.

Caption: Simplified GPCR signaling pathways for functional assays.

Protocol 1: Calcium Mobilization Assay (Gαq-coupled Targets)

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive dye. Upon receptor activation by an agonist, stored intracellular calcium is released, causing a sharp increase in fluorescence. An antagonist will block this agonist-induced fluorescence increase. This is often performed on a Fluorescence Imaging Plate Reader (FLIPR). [23] Procedure:

-

Cell Culture: Plate cells (e.g., CHO or HEK293) stably expressing the target receptor (e.g., H₁R) into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature. [6]3. Compound Preparation: Prepare a plate with the test compound at various concentrations. Prepare a separate plate with an agonist for the receptor (e.g., histamine for H₁R) at a concentration that gives ~80% of the maximal response (EC₈₀).

-

Assay Measurement (Antagonist Mode):

-

Place the cell plate into the plate reader (e.g., FLIPR).

-

Initiate reading, establishing a baseline fluorescence.

-

The instrument adds the test compound (or vehicle) to the wells. Incubate for a pre-determined time (e.g., 2-15 minutes).

-

The instrument then adds the EC₈₀ concentration of the agonist.

-

Continue to record the fluorescence signal for 1-2 minutes.

-

-

Data Analysis: The agonist-induced peak in fluorescence is measured. The antagonist's potency (IC₅₀) is determined by plotting the percent inhibition of the agonist response versus the antagonist concentration.

Protocol 2: cAMP Accumulation/Inhibition Assay (Gαs/Gαi-coupled Targets)

Principle: This assay measures the intracellular concentration of cAMP, typically using a competitive immunoassay format like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). The FRET signal is inversely proportional to the amount of cAMP in the cells.

Procedure (Antagonist Mode for a Gαi-coupled receptor):

-

Cell Preparation: Harvest cells expressing the target receptor (e.g., D₄R), and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Assay Setup: Add cells to a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound.

-

Agonist Stimulation: Add an agonist (e.g., dopamine for D₄R) at its EC₈₀ concentration, along with a stimulant of adenylyl cyclase like forskolin. Forskolin raises the basal level of cAMP, making the inhibitory effect of the Gαi pathway easier to detect. [7][9]5. Incubation: Incubate for 30-60 minutes at room temperature.

-

Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) and incubate as per the manufacturer's instructions (e.g., 60 minutes).

-

Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Determine the IC₅₀ of the test compound by plotting the inhibition of the agonist response against its concentration.

Summary and Interpretation

By following this tiered approach, a comprehensive pharmacological profile for this compound can be generated. The initial binding assays will identify which receptors the compound has a significant affinity for, quantified by its Kᵢ value. The subsequent functional assays will then define the nature of this interaction, determining whether the compound is an antagonist or agonist and its functional potency (IC₅₀ or EC₅₀). This complete dataset is foundational for any further drug development efforts, providing a clear understanding of the compound's mechanism of action at the molecular level.

References

-

Piperazine - Wikipedia. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]

-

Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. [Link]

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. [Link]

-

Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC. [Link]

-

Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - NIH. [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC. [Link]

-

Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed. [Link]

-

GPCR-radioligand binding assays - PubMed. [Link]

-

Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation - MDPI. [Link]

-

Muscarinic Antagonists - StatPearls - NCBI Bookshelf - NIH. [Link]

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. [Link]

-

GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

-

α2A- and α2C-Adrenergic Receptors Form Homo- and Heterodimers: The Heterodimeric State Impairs Agonist-Promoted GRK Phosphorylation and β-Arrestin Recruitment | Biochemistry - ACS Publications. [Link]

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds | IOVS. [Link]

-

Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]

-

Differential Distribution of α2A and α2C Adrenergic Receptor Immunoreactivity in the Rat Spinal Cord | Journal of Neuroscience. [Link]

-

Development of Antagonists for M5 Muscarinic Acetylcholine Receptor - Scholars@UK. [Link]

-

High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics | ACS Omega - ACS Publications. [Link]

-

The Serotonin-7 Receptor as a Novel Therapeutic Target - Psychiatrist.com. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed. [Link]

-

Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration | Request PDF - ResearchGate. [Link]

-

In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. [Link]

-

Gαq GPCR assays | ION Biosciences. [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC. [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. [Link]

-

Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PubMed Central. [Link]

-

Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC. [Link]

-

Muscarinic antagonist - Wikipedia. [Link]

-

5-HT2A receptor - Wikipedia. [Link]

-

A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed. [Link]

-

Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - MDPI. [Link]

-

Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed Central. [Link]

-

ADRA2C Gene - GeneCards | ADA2C Protein. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. multispaninc.com [multispaninc.com]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychiatrist.com [psychiatrist.com]

- 13. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 21. ionbiosciences.com [ionbiosciences.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. creative-biolabs.com [creative-biolabs.com]

Dosing and administration of "3-Piperazin-1-ylpyridazine dihydrochloride" in vivo

Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Assessment of 3-Piperazin-1-ylpyridazine Dihydrochloride

Executive Summary

This guide details the protocol for the formulation and in vivo administration of This compound . While often utilized as a high-value scaffold in the synthesis of antidepressants, Hedgehog signaling inhibitors, and DPP-IV inhibitors [1], this compound requires specific handling due to its dihydrochloride salt form.

Critical Advisory: The dihydrochloride salt yields highly acidic aqueous solutions. Direct administration without pH adjustment can cause severe local tissue necrosis (IP/SC) or hemolysis/phlebitis (IV). This protocol prioritizes pH neutralization and isotonicity to ensure data integrity and animal welfare.

Compound Profile & Physicochemical Considerations

| Parameter | Specification |

| Compound Name | 3-(1-Piperazinyl)pyridazine dihydrochloride |

| Chemical Class | Heteroaromatic Piperazine Derivative |

| Salt Form | Dihydrochloride (2HCl) |

| Solubility | High in Water/Saline (>50 mg/mL); Low in non-polar solvents. |

| pKa (Estimated) | Piperazine N1: ~9.8; Piperazine N4: ~5.6; Pyridazine: ~2.3. |

| Solution pH (Unbuffered) | Highly Acidic (pH < 2.0 at 10 mg/mL) |

| Storage | -20°C, desiccated. Hygroscopic. |

Formulation Protocol: The "Neutralization Gradient" Method

Objective: Create a stable, physiological solution (pH 6.0–7.4) for IV/IP administration. Challenge: Rapid neutralization can cause localized precipitation of the free base if the concentration exceeds the intrinsic solubility.

Reagents Required:

-

Sterile Saline (0.9% NaCl) or PBS (Phosphate Buffered Saline).

-

1N NaOH (Sodium Hydroxide) and 0.1N NaOH.

-

Calibrated pH Micro-electrode.

-

0.22 µm PES (Polyethersulfone) Syringe Filter.

Step-by-Step Procedure:

-

Weighing: Weigh the required mass of 3-Piperazin-1-ylpyridazine 2HCl into a sterile glass vial.

-

Calculation: Account for the salt correction factor (MW_salt / MW_freebase) to dose based on the active moiety.

-

-

Initial Dissolution: Dissolve in 80% of the final volume of sterile saline.

-

Observation: The solution will be clear and colorless but acidic.

-

-

Titration (The Critical Step):

-

Place the vial on a magnetic stirrer.

-

Insert pH probe.

-

Add 1N NaOH dropwise until pH reaches ~4.0.

-

Switch to 0.1N NaOH and titrate carefully to pH 6.5 – 7.0 .

-

Caution: If cloudiness appears, pause and stir. If precipitate persists, the concentration is too high for the free base; add vehicle or switch to a cyclodextrin-based vehicle (e.g., 10% HP-β-CD).

-

-

Final Volume Adjustment: Add saline to reach the final target volume.

-

Sterilization: Filter through a 0.22 µm PES filter. Nylon filters should be avoided if the compound is potentially reactive or adsorptive.

Visual Workflow: Formulation Logic

Figure 1: Decision tree for formulating dihydrochloride salts to prevent precipitation while ensuring physiological pH.

In Vivo Administration Protocols

A. Dose Range Finding (Tolerability)

Before efficacy or PK studies, determine the Maximum Tolerated Dose (MTD). Piperazine derivatives can exhibit CNS activity (GABAergic modulation) [2].

-

Species: Mouse (C57BL/6) or Rat (Sprague-Dawley).

-

Route: Intraperitoneal (IP) or Oral Gavage (PO).

-

Dose Escalation Scheme:

-

Low: 10 mg/kg

-

Mid: 30 mg/kg

-

High: 100 mg/kg

-

-

Observation: Monitor for 24 hours. Look for sedation, ataxia (GABAergic effects), or seizures (off-target antagonism).

B. Pharmacokinetic (PK) Study Design

To establish the half-life and bioavailability of the scaffold.

| Parameter | Protocol Detail |

| Groups | Group 1: IV Bolus (Tail Vein) - 3 mg/kg Group 2: PO (Oral Gavage) - 10 mg/kg |

| Vehicle | Saline (pH 7.0) for IV; Water or Saline for PO. |

| Fasting | Overnight fasting (rats) or 4h (mice) recommended for PO group. |

| Sampling Points | Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. |

| Blood Volume | ~30-50 µL via saphenous vein or tail nick (microsampling). |

| Anticoagulant | K2-EDTA (Preferred for compatibility with LC-MS/MS). |

| Processing | Centrifuge at 3000 x g, 4°C, 10 min. Store plasma at -80°C. |

Bioanalytical Considerations (LC-MS/MS)

When analyzing plasma samples, the polarity of the piperazine ring requires specific chromatographic conditions.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 High-Strength Silica (HSS T3) to retain the polar amine.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Transition: Optimize MRM (Multiple Reaction Monitoring) for the protonated parent ion [M+H]+.

-

Note: Pyridazine rings often fragment to lose N2; check for characteristic mass losses.

-

Safety & Toxicology Mechanisms

The 3-piperazinyl-pyridazine moiety is a structural analog to several GABA antagonists (e.g., Gabazine fragments) and monoamine modulators.

Potential Adverse Outcome Pathway (AOP):

-

Molecular Initiating Event: Antagonism of GABA-A receptors (potential risk at high doses).

-

Key Event: Disinhibition of neuronal firing.

-

Adverse Outcome: Seizures or anxiety-like behavior.

Monitoring:

-

Grimace Scale: Check for signs of pain (orbital tightening).

-

Body Weight: >15% loss indicates toxicity.

Visual Workflow: PK Study Execution

Figure 2: Standard workflow for pharmacokinetic profiling of polar small molecules.

References

-

Patent Literature: Novel Piperazinyl Pyridazine Compounds and Methods of Use. (e.g., CN101870692B). Validates the scaffold's use in drug discovery.

- Li, P., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.

-

Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.

-

FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Applied here for reverse translation logic).

Probing Vascular Reactivity: A Detailed Protocol for Vasorelaxation Assays of Pyridazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridazinone Compounds in Cardiovascular Disease

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A key factor in many of these conditions is dysregulated vascular tone, often characterized by excessive vasoconstriction, which contributes to hypertension and reduced tissue perfusion.[1] Consequently, the discovery of novel vasorelaxant agents is a critical endeavor in cardiovascular drug development. The pyridazinone scaffold has emerged as a promising core structure for the synthesis of bioactive agents with vasorelaxant properties.[2] Compounds incorporating this moiety have demonstrated the ability to induce vasodilation through various mechanisms, including direct action on vascular smooth muscle and inhibition of phosphodiesterases.[2][3]

This application note provides a comprehensive, step-by-step protocol for assessing the vasorelaxant effects of novel pyridazinone compounds using the ex vivo isolated aortic ring model. This classic pharmacological preparation allows for the precise measurement of vascular tension and the elucidation of the underlying mechanisms of drug action.[4][5] We will delve into the rationale behind each experimental step, from tissue preparation to data analysis, to ensure the generation of robust and reproducible results.

Principle of the Assay

The vasorelaxation assay utilizes isolated arterial rings, typically from the thoracic aorta of rats or rabbits, mounted in an organ bath system.[6][7] This setup allows for the maintenance of tissue viability in a controlled physiological environment.[8] The arterial rings are first pre-contracted with a vasoconstrictor agent, such as phenylephrine, to induce a stable level of tension. Subsequently, the pyridazinone compound of interest is added in a cumulative manner, and the resulting relaxation of the smooth muscle is measured by a force transducer.[9] By constructing concentration-response curves, the potency of the compound, often expressed as the half-maximal effective concentration (EC50), can be determined.[10]

Key Experimental Considerations

1. Endothelium-Dependent vs. Endothelium-Independent Vasorelaxation: The vascular endothelium plays a crucial role in regulating vascular tone by releasing various relaxing and contracting factors.[11] A primary mediator of endothelium-dependent relaxation is nitric oxide (NO).[12] It is essential to determine whether the vasorelaxant effect of a pyridazinone compound is dependent on the endothelium. This is achieved by comparing the response in intact aortic rings with that in rings where the endothelium has been mechanically removed. A significantly reduced relaxation in denuded rings suggests an endothelium-dependent mechanism.[13][14]

2. Investigating the Mechanism of Action: Pyridazinone derivatives may exert their vasorelaxant effects through various signaling pathways.[2] To elucidate the specific mechanism, pharmacological inhibitors of key pathways can be employed. For instance, to investigate the involvement of the NO-sGC-cGMP pathway, a nitric oxide synthase (NOS) inhibitor like L-NAME can be used.[15] If the compound is hypothesized to act via potassium channels, specific channel blockers can be utilized to see if they attenuate the vasorelaxant response.[16][17]

Materials and Reagents

| Reagent | Purpose | Supplier |

| Male Wistar Rats (250-300g) | Source of thoracic aorta | - |

| Krebs-Henseleit Solution | Physiological salt solution | Prepare fresh or from powder (e.g., Sigma-Aldrich, HiMedia)[18][19] |

| Phenylephrine (PE) | α1-adrenergic agonist (vasoconstrictor) | e.g., Sigma-Aldrich |

| Acetylcholine (ACh) | Muscarinic agonist (endothelium-dependent vasodilator) | e.g., Sigma-Aldrich |

| Pyridazinone Compounds | Test compounds | Synthesized or sourced |

| L-NAME (Nω-Nitro-L-arginine methyl ester) | NOS inhibitor | e.g., Sigma-Aldrich |

| Glibenclamide | ATP-sensitive K+ channel blocker | e.g., Sigma-Aldrich |

| Iberiotoxin | Large-conductance Ca2+-activated K+ channel blocker | e.g., Alomone Labs |

| Dimethyl Sulfoxide (DMSO) | Solvent for test compounds | e.g., Sigma-Aldrich |

| Carbogen Gas (95% O2, 5% CO2) | For aeration of Krebs-Henseleit solution | - |

Preparation of Krebs-Henseleit Solution (1 L): To prepare fresh Krebs-Henseleit solution, dissolve the following salts in 900 mL of distilled water.[19][20][21] After all salts are dissolved, add the sodium bicarbonate and glucose, and then make up the final volume to 1 L. The solution should be continuously aerated with carbogen gas to maintain a pH of 7.4.[20]

| Component | Concentration (mM) | Weight (g/L) |

| NaCl | 118 | 6.90 |

| KCl | 4.7 | 0.35 |

| KH2PO4 | 1.2 | 0.16 |

| MgSO4·7H2O | 1.2 | 0.295 |

| CaCl2·2H2O | 2.5 | 0.37 |

| NaHCO3 | 25 | 2.10 |

| D-Glucose | 11 | 1.98 |

Experimental Protocol

Part 1: Isolation and Preparation of Aortic Rings

-

Animal Euthanasia and Aorta Dissection: Euthanize a male Wistar rat according to approved animal ethics protocols. Make a midline incision in the abdomen and thorax to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in a petri dish containing cold Krebs-Henseleit solution.[7]

-

Cleaning and Sectioning: Under a dissecting microscope, remove any adhering fat and connective tissue from the aorta. Cut the aorta into rings of approximately 2-3 mm in length.[5][22]

-

Endothelium Denudation (for specific experiments): For experiments requiring endothelium-denuded rings, gently rub the luminal surface of the aortic ring with a fine wire or a wooden stick.[7]

Part 2: Mounting Aortic Rings in the Organ Bath

-

Organ Bath Setup: Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.[8]

-

Mounting the Rings: Suspend each aortic ring between two stainless steel hooks or wires in the organ bath chamber.[6] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

-

Equilibration and Tension Adjustment: Allow the aortic rings to equilibrate in the Krebs-Henseleit solution for at least 60 minutes. During this period, wash the rings with fresh solution every 15-20 minutes. Gradually increase the resting tension to a predetermined optimal level (typically 1.5-2.0 g for rat aorta) and allow the tissue to stabilize.[23]

Part 3: Vasorelaxation Assay

-

Viability and Endothelial Integrity Check:

-

To check the viability of the smooth muscle, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl). After washing, a robust contraction indicates healthy tissue.

-

Pre-contract the rings with phenylephrine (PE, typically 10⁻⁶ M).[23]

-

Once the contraction reaches a stable plateau, add acetylcholine (ACh, typically 10⁻⁵ M). In rings with intact endothelium, a relaxation of over 80% of the pre-contraction is considered indicative of healthy endothelium.[9][24] In denuded rings, the relaxation should be less than 10%.

-

Wash the rings thoroughly with Krebs-Henseleit solution and allow them to return to the baseline tension.

-

-

Concentration-Response Curve for Pyridazinone Compounds:

-

Pre-contract the aortic rings with phenylephrine (10⁻⁶ M).

-

Once a stable contraction is achieved, add the pyridazinone compound in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in a logarithmic or semi-logarithmic fashion (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal relaxation is observed or the concentration reaches a predetermined maximum. Allow the response to stabilize at each concentration before adding the next.

-

-

Investigating Mechanisms of Action (Parallel Experiments):

-

To test for endothelium-dependency, perform the concentration-response curve in both endothelium-intact and endothelium-denuded rings.

-

To investigate the role of nitric oxide, incubate endothelium-intact rings with L-NAME (e.g., 10⁻⁴ M) for 20-30 minutes before pre-contracting with PE and then perform the concentration-response curve for the pyridazinone compound.[15]

-

To investigate the involvement of specific potassium channels, incubate the rings with the respective channel blocker (e.g., glibenclamide or iberiotoxin) for 20-30 minutes before pre-contraction and subsequent addition of the test compound.[16]

-

Data Analysis and Presentation

-

Calculation of Relaxation: Express the relaxation response at each concentration of the pyridazinone compound as a percentage of the pre-contraction induced by phenylephrine.

-

% Relaxation = [(Tension with PE - Tension with Compound) / Tension with PE] x 100

-

-

Concentration-Response Curves: Plot the percentage of relaxation against the logarithm of the molar concentration of the pyridazinone compound. This will generate a sigmoidal curve.[25]

-

EC50 Determination: Use a non-linear regression analysis to fit the concentration-response data to a sigmoidal dose-response equation (e.g., using GraphPad Prism or similar software).[26] From this analysis, determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[10][27]

-

Data Presentation: Summarize the EC50 values and maximal relaxation (Emax) for the pyridazinone compounds under different experimental conditions in a clear and concise table.

| Compound | Condition | Emax (%) | EC50 (µM) | pEC50 (-log EC50) |

| Pyridazinone A | Endothelium-Intact | 95.2 ± 3.4 | 1.2 ± 0.2 | 5.92 |

| Pyridazinone A | Endothelium-Denuded | 25.1 ± 2.1 | 15.8 ± 1.5 | 4.80 |

| Pyridazinone A | + L-NAME | 30.5 ± 2.8 | 12.5 ± 1.1 | 4.90 |

| Pyridazinone B | Endothelium-Intact | 88.9 ± 4.1 | 5.6 ± 0.5 | 5.25 |

| Pyridazinone B | + Glibenclamide | 42.3 ± 3.5 | 28.4 ± 2.9 | 4.55 |

Data are presented as mean ± SEM. *p < 0.05 compared to the Endothelium-Intact group.

Visualizing Workflows and Pathways

To enhance the understanding of the experimental process and the potential mechanisms of action, the following diagrams are provided.

Caption: Experimental workflow for the vasorelaxation assay.

Sources

- 1. Understanding Vascular Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reprocell.com [reprocell.com]

- 7. reprocell.com [reprocell.com]

- 8. Isolated organ/tissue test – organ bath [panlab.com]

- 9. youtube.com [youtube.com]

- 10. towardsdatascience.com [towardsdatascience.com]

- 11. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelium-dependent and -independent mechanisms of vasorelaxation by corticotropin-releasing factor in pregnant rat uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]

- 17. Role of potassium channels in coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. himedialabs.com [himedialabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. support.harvardapparatus.com [support.harvardapparatus.com]

- 21. utsouthwestern.edu [utsouthwestern.edu]

- 22. youtube.com [youtube.com]

- 23. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]

- 27. diva-portal.org [diva-portal.org]

The Piperazinyl-Pyridazine Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Core

In the landscape of contemporary drug discovery, certain chemical motifs consistently emerge as foundational elements in the design of novel therapeutics. The "3-piperazin-1-ylpyridazine" core is a prime example of such a privileged scaffold. This heterocyclic system, which marries the structural rigidity and hydrogen bonding capabilities of the pyridazine ring with the versatile and often essential piperazine moiety, has proven to be a remarkably fruitful starting point for the development of a diverse array of pharmacologically active agents.[1][2] The inherent physicochemical properties of this scaffold, including its basic nitrogen atoms which can be protonated at physiological pH, often contribute to favorable pharmacokinetic profiles, enhancing solubility and facilitating interactions with biological targets.[3]

This guide provides an in-depth exploration of the application of "3-Piperazin-1-ylpyridazine dihydrochloride" and its derivatives in medicinal chemistry. We will delve into key therapeutic areas where this scaffold has shown significant promise, elucidate the underlying mechanisms of action, and provide detailed, field-proven protocols for the evaluation of these compounds. Our focus will be on empowering researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies necessary to effectively harness the potential of this versatile chemical entity.

Oncological Applications: Targeting Key Drivers of Malignancy

The piperazinyl-pyridazine scaffold has emerged as a particularly potent weapon in the arsenal against cancer. Its structural features allow for precise interactions with the active sites of enzymes that are critical for cancer cell proliferation and survival.

Kinase Inhibition: A Cornerstone of Cancer Therapy

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of targeted therapy. The piperazinyl-pyridazine core has been successfully employed in the design of inhibitors for various kinases implicated in oncology.